molecular formula C36H71NO3 B1242672 N-oleoyl-D-erythro-sphinganine CAS No. 34227-83-3

N-oleoyl-D-erythro-sphinganine

Cat. No.: B1242672
CAS No.: 34227-83-3
M. Wt: 566 g/mol
InChI Key: MJQIARGPQMNBGT-WWUCIAQXSA-N
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Description

N-oleoyl-D-erythro-sphinganine is a sphingolipid, a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a sphinganine backbone linked to an octadecenoyl fatty acid chain. Sphingolipids are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oleoyl-D-erythro-sphinganine typically involves the acylation of sphinganine with octadecenoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as column chromatography or recrystallization, to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-oleoyl-D-erythro-sphinganine undergoes various chemical reactions, including:

    Oxidation: The double bond in the octadecenoyl chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated sphingolipids.

    Substitution: The hydroxyl groups in the sphinganine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated sphingolipids

    Substitution: Various N-acylated or O-alkylated sphingolipids

Scientific Research Applications

N-oleoyl-D-erythro-sphinganine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study sphingolipid chemistry and reactivity.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing and barrier-enhancing properties.

Mechanism of Action

N-oleoyl-D-erythro-sphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and microdomain formation. It also participates in signaling pathways by acting as a precursor to bioactive sphingolipids, such as ceramides and sphingosine-1-phosphate. These bioactive lipids regulate various cellular processes, including apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(octadecanoyl)-sphinganine
  • N-(9Z-octadecenoyl)-sphing-4-enine
  • N-(13Z-docosenoyl)-sphingosine

Uniqueness

N-oleoyl-D-erythro-sphinganine is unique due to its specific fatty acid chain configuration (9Z-octadecenoyl), which imparts distinct biophysical properties to the compound. This configuration affects its interaction with other lipids and proteins in the cell membrane, influencing membrane dynamics and signaling pathways differently compared to its saturated or longer-chain counterparts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIARGPQMNBGT-WWUCIAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314764
Record name C18:1-Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34227-83-3
Record name C18:1-Dihydroceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34227-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyl sphinganine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034227833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C18:1-Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OLEOYL SPHINGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBD7T2NL63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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